molecular formula C23H19N3O2 B4722092 N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide

N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide

Cat. No. B4722092
M. Wt: 369.4 g/mol
InChI Key: VPVUCBLLZBARNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as DAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DAP is a heterocyclic compound that contains both quinazoline and acenaphthene moieties, which impart unique properties to the molecule.

Mechanism of Action

The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a competitive inhibitor of PKC, CDK2, and GSK-3β, which means that it competes with the natural substrate for binding to the enzyme's active site. This results in the inhibition of enzyme activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide are dependent on the target enzyme being inhibited. For example, inhibition of PKC by N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to result in decreased cell proliferation and increased apoptosis in cancer cells. Inhibition of CDK2 by N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide leads to cell cycle arrest and decreased cell proliferation. Inhibition of GSK-3β by N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been linked to improved glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in lab experiments include its potent inhibitory activity against several enzymes, its unique chemical structure, and its potential applications in drug discovery and development. However, there are also limitations associated with the use of N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in lab experiments. For example, N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a relatively complex molecule that may require specialized synthesis methods. Additionally, the inhibitory activity of N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide may not be specific to a particular enzyme, which could result in off-target effects.

Future Directions

There are several potential future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide. One area of interest is the development of N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide derivatives with improved potency and selectivity for specific target enzymes. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in animal models and human subjects. Additionally, the potential therapeutic applications of N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in various diseases, including cancer and diabetes, warrant further investigation.

Scientific Research Applications

N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against several enzymes, including but not limited to, protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These enzymes play crucial roles in various cellular processes, including cell cycle regulation, signal transduction, and metabolism.

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c27-21(12-13-26-14-24-19-7-2-1-5-18(19)23(26)28)25-20-11-10-16-9-8-15-4-3-6-17(20)22(15)16/h1-7,10-11,14H,8-9,12-13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVUCBLLZBARNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
Reactant of Route 3
N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.